2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine involves several steps. One common method includes the nitration of 2-Chloro-N,N,6-trimethylpyridin-4-amine using nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a temperature range of 0-5°C to ensure the selective nitration at the 3-position of the pyridine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The chlorine atom can be substituted with other functional groups, allowing the compound to participate in different biochemical pathways .
Comparison with Similar Compounds
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine can be compared with other similar compounds, such as:
2-Chloro-N,N,6-trimethylpyridin-4-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-3-nitropyridin-4-amine: Lacks the N,N,6-trimethyl groups, affecting its solubility and reactivity.
2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine: Has fewer methyl groups, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-5-4-6(11(2)3)7(12(13)14)8(9)10-5/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVQKMYYFYALCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245299 | |
Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-08-8 | |
Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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